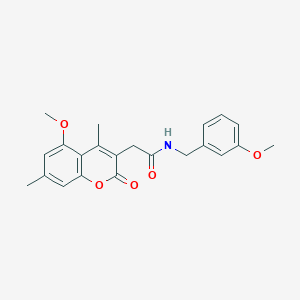

N-(3-methoxybenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

Description

N-(3-Methoxybenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic coumarin derivative featuring a chromen-2-one core substituted with methoxy (5-position) and dimethyl (4,7-positions) groups. Its structural attributes, including electron-rich aromatic systems and hydrogen-bonding capabilities, make it a candidate for pharmacological exploration, though specific biological data are absent in the provided evidence.

Properties

Molecular Formula |

C22H23NO5 |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide |

InChI |

InChI=1S/C22H23NO5/c1-13-8-18(27-4)21-14(2)17(22(25)28-19(21)9-13)11-20(24)23-12-15-6-5-7-16(10-15)26-3/h5-10H,11-12H2,1-4H3,(H,23,24) |

InChI Key |

RPTQXRYNVLJZDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC(=CC=C3)OC)C)C(=C1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Target Compound : Chromen-2-one (coumarin derivative) with a fused benzene and pyrone ring system. This core provides UV absorption and fluorescence properties, common in bioactive coumarins.

Pyridazinone Analogs (): Compounds such as 14r and 14s feature a pyridazin-3(2H)-one core, a six-membered ring with two adjacent nitrogen atoms.

Implications :

- Chromen-2-one derivatives are more lipophilic due to the fused aromatic system, whereas pyridazinones may exhibit enhanced solubility in polar solvents.

- The pyridazinone core in 14r and 14s is associated with higher melting points (125–185°C) compared to typical coumarin derivatives, suggesting stronger intermolecular interactions .

Substituent Effects

Methoxybenzyl Positional Isomerism

The position of the methoxy group on the benzyl ring influences electronic effects (e.g., para-methoxy is stronger electron-donating than meta) and steric accessibility. This positional variation could modulate interactions with biological targets or crystallization behavior, though direct data are unavailable .

Chromen-2-one Substitutions

- Target Compound : 5-Methoxy, 4,7-dimethyl.

- Compounds : 4-Methyl, 7-oxyacetohydrazide derivatives (e.g., 2k , 2l ).

The 5-methoxy group may participate in hydrogen bonding, akin to the nitro group in 2k, but with contrasting electronic effects (electron-donating vs. electron-withdrawing) .

Functional Group Variations

Acetamide vs. Acetohydrazide :

- The target compound’s acetamide group (–NHCO–) contrasts with the acetohydrazide (–NHNHCO–) in 2k and 2l (). Hydrazides offer additional hydrogen-bonding sites but are more prone to oxidation, whereas acetamides provide hydrolytic stability .

Melting Points and Stability

- Pyridazinone derivatives (14r, 14s) exhibit higher melting points (125–185°C) compared to coumarin-based hydrazides (253–254°C for 2k), suggesting divergent packing efficiencies .

- The target compound’s melting point is unreported, but its structural similarity to 14r implies moderate thermal stability.

Spectral Data and Characterization

- IR Spectroscopy : All compounds show characteristic carbonyl (C=O) stretches near 1650–1750 cm⁻¹. The target compound’s acetamide group would display NH stretching (~3300 cm⁻¹), similar to 14r .

- NMR Spectroscopy : Methoxy protons in the target compound resonate near δ 3.8–4.0 ppm, comparable to 14r (δ 3.79 ppm for OCH3). Chromen-2-one methyl groups (4,7-dimethyl) are expected at δ 2.1–2.5 ppm .

Tabulated Comparison of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.